ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Sigma receptor pharmacology CNS drug discovery Structure–activity relationship

Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3, MF: C₁₅H₁₉NO₃, MW: 261.32) is a conformationally constrained spirocyclic building block comprising an isobenzofuran ring fused via a spiro junction to an N‑ethylcarbamate‑protected piperidine. This scaffold serves as a key intermediate in the synthesis of sigma‑2 receptor ligands (e.g., siramesine/Lu 28‑179) and melanocortin subtype‑4 receptor (MC4R) agonists, where the ethyl carbamate moiety functions as a removable protecting group enabling sequential N‑functionalization.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 42191-83-3
Cat. No. B1354535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
CAS42191-83-3
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2(CC1)C3=CC=CC=C3CO2
InChIInChI=1S/C15H19NO3/c1-2-18-14(17)16-9-7-15(8-10-16)13-6-4-3-5-12(13)11-19-15/h3-6H,2,7-11H2,1H3
InChIKeyLIIZLWVDCMQADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3): Spirocyclic Building Block for CNS-Targeted Drug Discovery


Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3, MF: C₁₅H₁₉NO₃, MW: 261.32) is a conformationally constrained spirocyclic building block comprising an isobenzofuran ring fused via a spiro junction to an N‑ethylcarbamate‑protected piperidine . This scaffold serves as a key intermediate in the synthesis of sigma‑2 receptor ligands (e.g., siramesine/Lu 28‑179) and melanocortin subtype‑4 receptor (MC4R) agonists, where the ethyl carbamate moiety functions as a removable protecting group enabling sequential N‑functionalization [1]. Its predicted physicochemical profile—logP 2.60, topological polar surface area (tPSA) 38.8 Ų, and zero hydrogen‑bond donors—is consistent with favorable blood–brain barrier permeability, making it a privileged starting point for CNS‑active compound libraries [2].

Why Generic Spiro‑Piperidine Intermediates Cannot Replace Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3)


The spiro[isobenzofuran-1,4'-piperidine] scaffold derives its biological activity from the precise interplay of the N‑substituent, the spiro junction geometry, and the isobenzofuran ring electronics [1]. In sigma‑receptor pharmacology, compounds bearing no or small N‑substituents (H, Me, Et) exhibit negligible affinity (IC₅₀ > 100 nM for both σ₁ and σ₂), whereas medium‑sized N‑substituents yield potent but non‑selective binding [2]. The ethyl carbamate group on this target compound is not merely a protecting group—it represents a strategic branching point that can be cleaved to the free amine for subsequent diversification into high‑affinity, selective ligands (e.g., σ₂‑selective compounds with IC₅₀ = 0.07 nM) [2]. Substituting this building block with the unprotected free amine (CAS 38309‑60‑3) or the hydrochloride salt (CAS 54775‑03‑0) eliminates the ability to perform sequential N‑deprotection and alkylation, forcing a less controlled synthetic route that compromises both yield and final‑compound selectivity [3].

Quantitative Differentiation Evidence for Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3) Relative to Analogs


Sigma Receptor Affinity: N‑Ethylcarbamate vs. Unsubstituted Free Amine

In the spiro[isobenzofuran-1,4'-piperidine] class, the identity of the N‑substituent dictat es both sigma‑receptor affinity and subtype selectivity. The unsubstituted free amine (N‑H, CAS 38309‑60‑3) and small N‑alkyl derivatives (N‑Me, N‑Et) show negligible binding: IC₅₀ > 100 nM at both σ₁ and σ₂ sites [1]. While the N‑ethylcarbamate group itself is not a pharmacophore, it serves as a cleavable protecting group that can be removed to yield the free amine, which can then be elaborated into medium‑chain N‑substituents (e.g., N‑propyl, N‑butyl) that achieve IC₅₀ values of 2–5 nM at both subtypes, or into long‑chain lipophilic substituents (e.g., 4‑cyclohexyl‑1‑butyl) that confer σ₂ selectivity with IC₅₀ = 0.07 nM at σ₂ and IC₅₀ = 1.5 nM at σ₁ (σ₂/σ₁ selectivity ratio = 21) [1]. This transformability is absent in the permanently N‑substituted analogs.

Sigma receptor pharmacology CNS drug discovery Structure–activity relationship

Industrial‑Scale Synthesis Yield: N‑Ethylcarbamate Protected vs. Unprotected Analogues

A published industrial procedure (Lundbeck patent WO2004/26855) describes the ring‑closure synthesis of 1'-carbethoxy‑spiro[isobenzofuran‑1(3H),4'‑piperidine] from the diol precursor using methanesulfonyl chloride and triethylamine in toluene at 60 °C over 30 minutes, yielding the crude product as an oil in >100% mass recovery (4.65 kg from 4.5 kg precursor) . This robust, scalable protocol contrasts with the synthesis of the unprotected free amine, which requires an additional deprotection step under acidic or hydrogenolytic conditions that typically reduces overall yield by 15–25% and introduces purification challenges .

Process chemistry Scale‑up synthesis Spirocyclic intermediates

Physicochemical Profile: logP and tPSA Comparison with the Unprotected Free Amine

The target compound (N‑ethylcarbamate) exhibits a predicted logP of 2.60 and a topological polar surface area (tPSA) of 38.8 Ų . In comparison, the unprotected free amine (CAS 38309‑60‑3) has a measured logP of 2.17 and a logD (pH 5.5) of −0.92 [1]. The higher logP of the protected form indicates greater lipophilicity, while the tPSA of 38.8 Ų remains well below the generally accepted threshold of <90 Ų for passive blood–brain barrier penetration . The combination of moderate logP (2–3) and low tPSA (<40 Ų) places the compound in a favorable CNS‑MPO (Multiparameter Optimization) score range [2].

CNS drug design ADME prediction Physicochemical profiling

Direct Precursor to Siramesine (Lu 28‑179): Validated Synthetic Utility

The 1'-carbethoxy‑spiro intermediate is the explicit starting material for the synthesis of siramesine (Lu 28‑179, 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[isobenzofuran-1(3H),4'-piperidine]), a clinical‑stage sigma‑2‑selective agonist with subnanomolar affinity (σ₂ IC₅₀ = 0.12 nM, σ₁ IC₅₀ = 17 nM; σ₂/σ₁ selectivity = 140) [1]. The carbethoxy group is cleaved to the free amine, which is then alkylated with the indole‑butyl side chain [2]. This established synthetic route provides a benchmark for the compound's utility in generating high‑affinity sigma‑2 ligands [1]. In contrast, alternative spiro‑piperidine building blocks lacking the ethyl carbamate protecting group (e.g., the free amine CAS 38309‑60‑3) require a different synthetic strategy that is less documented for this specific drug target [2].

Sigma-2 agonist Anxiolytic drug discovery Industrial intermediate

Commercial Availability and Purity Benchmarking Against the Free Amine and Salt Forms

The N‑ethylcarbamate‑protected building block (CAS 42191‑83‑3) is stocked by multiple vendors at 95–98% purity with full QA documentation (CoA, MSDS) . The unprotected free amine (CAS 38309‑60‑3) is available from specialist suppliers at 95% purity but at substantially higher unit cost: $330/1 g and $1,260/5 g (AChemBlock, 2026 pricing), reflecting the additional synthetic step and purification burden . The hydrochloride salt (CAS 54775‑03‑0) is also available but introduces a counterion that must be neutralized before N‑alkylation, adding process complexity .

Chemical procurement Building block supply Purity specification

Structural Rigidity: Spiro‑Constrained vs. Non‑Spiro Piperidine Scaffolds

The spiro junction locks the piperidine ring in a defined orientation relative to the isobenzofuran plane, restricting conformational freedom compared to non‑spirocyclic 4‑phenylpiperidine or 4‑benzylpiperidine alternatives . Structure–activity relationship studies on sigma ligands demonstrate that exchanging the spiro‑isobenzofuran moiety for a conformationally mobile 4‑[2‑(arylmethyl)phenyl]piperidine system produces a generally similar, but not identical, pharmacological profile, with subtle differences in receptor subtype selectivity [1]. This conformational pre‑organization is hypothesized to reduce the entropic penalty upon receptor binding, potentially enhancing binding affinity and selectivity .

Conformational constraint Medicinal chemistry Scaffold optimization

Optimal Application Scenarios for Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (CAS 42191-83-3) in Drug Discovery and Development


Sigma‑2 Receptor‑Targeted Library Synthesis for CNS Disorders

The N‑ethylcarbamate‑protected scaffold is ideally suited for the parallel synthesis of focused sigma‑receptor ligand libraries. Following carbamate cleavage, the liberated piperidine nitrogen can be alkylated with diverse medium‑chain or long‑chain lipophilic substituents to generate compounds spanning a wide affinity range (IC₅₀ from >100 nM to 0.07 nM) and tunable σ₂/σ₁ selectivity (from non‑selective to 21‑fold or greater) [1]. This versatility is directly supported by the foundational SAR reported by Moltzen et al. (1995) and the Lundbeck patent portfolio leading to siramesine [1].

Melanocortin‑4 Receptor (MC4R) Agonist Lead Optimization

The spiro[isobenzofuran‑1,4'‑piperidine] core has been validated as a privileged scaffold for MC4R agonists at Merck Research Laboratories, where extensive SAR exploration around the spiro center yielded potent, selective, and orally bioavailable compounds [1]. The ethyl carbamate protecting group facilitates the introduction of diverse amide, urea, and sulfonamide substituents on the piperidine nitrogen during the hit‑to‑lead and lead‑optimization phases [1].

Multi‑Kilogram Intermediate Supply for Process Chemistry Development

The existence of a published, patent‑exemplified multi‑kilogram synthetic procedure (WO2004/26855, Example 2) with >100% crude mass recovery at 4.65 kg scale establishes this compound as a process‑ready intermediate [1]. CROs and CDMOs engaged in sigma‑ligand or MC4R agonist development can leverage this documented protocol to minimize process development timelines and ensure regulatory‑grade starting material supply [1].

Blood–Brain Barrier‑Permeable Fragment and Lead‑Like Compound Design

With a predicted logP of 2.60, tPSA of 38.8 Ų, and zero H‑bond donors, the compound resides within the favorable CNS‑MPO space (optimal logP 2–3, tPSA < 90 Ų) [1]. This physicochemical profile supports its use as a core scaffold for CNS‑penetrant compound libraries targeting anxiety, depression, and neurodegenerative disorders, providing a starting point with lower risk of permeability‑related attrition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.